molecular formula C16H19NO2S2 B2487490 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396860-85-7

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2487490
CAS No.: 1396860-85-7
M. Wt: 321.45
InChI Key: LEUROESWEKBBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone features a piperidine core substituted with a thioether-linked furan-2-ylmethyl group at the 4-position, while the 1-position is functionalized with a thiophen-3-yl methanone moiety. Notably, structurally related compounds, such as those bearing pyridinyl or substituted phenyl groups, have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic and CNS disorders .

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(14-5-9-20-11-14)17-6-3-13(4-7-17)10-21-12-15-2-1-8-19-15/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUROESWEKBBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a furan and thiophene moiety, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar piperidine derivatives. For instance, pyrrolidine alkaloids have shown significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)
Compound AS. aureus32
Compound BE. coli64
Compound CC. albicans128

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Table 2: Anticancer Activity Against Human Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF-715
Compound EHeLa20
Compound FA54925

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This could include binding to enzymes or receptors, thereby modulating critical signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial activity of several piperidine derivatives, finding that compounds with electron-donating groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly noted for its role in increasing bioactivity .
  • Anticancer Evaluation : In vitro tests on derivatives of the compound showed significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms linked to the induction of oxidative stress and disruption of mitochondrial function .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing piperidine and thiophene moieties exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of furan and thiophene groups enhances the biological activity due to their electron-rich characteristics, which facilitate interactions with biological targets.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that similar thioether-containing compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the furan and thiophene rings is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Synthetic Methodologies

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be achieved through several approaches:

Multi-step Synthesis

A common method involves the sequential reaction of piperidine derivatives with furan and thiophene-based reagents. This multi-step synthesis allows for the precise control of functional groups and yields compounds with tailored biological activities.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and energy consumption. Utilizing microwave-assisted synthesis or solvent-free reactions can enhance yield while reducing environmental impact.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism was attributed to the induction of oxidative stress and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential utility in treating resistant bacterial infections .

Structure-Activity Relationship Studies

Continued research into the structure-activity relationship (SAR) can provide insights into optimizing the compound's efficacy and selectivity for specific biological targets.

Clinical Trials

Advancing to clinical trials will be crucial for assessing the safety and effectiveness of this compound in human populations, particularly for its anticancer and antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural distinction lies in the furan-2-ylmethylthio substituent on the piperidine ring. This contrasts with analogs reported in the literature:

Pyridine-Based Analogs
  • Example: (3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (75) Substituent: A trifluoromethylpyridinylthio-benzyl group. Properties: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the electron-rich furan in the target compound . Synthesis Yield: 51% (vs.
Phenyl/Piperazine-Based Analogs
  • Example: (2-Amino-4-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-5-phenylthiophen-3-yl)(4-chlorophenyl)methanone (52) Substituent: A 4-chlorophenylpiperazine group. Activity: Demonstrates potent allosteric enhancer activity at adenosine A1 receptors, attributed to the chloro-substituent’s hydrophobic interactions .

Data Table: Key Comparative Metrics

Compound Name/ID Substituent on Piperidine Molecular Formula Yield (%) Biological Activity
Target Compound Furan-2-ylmethylthio C19H21NO2S2 N/A Hypothesized 11β-HSD1 inhibition
(75) 3-((4-(Trifluoromethyl)pyridin-2-yl)thio)benzyl C32H29F3N3O3S 51 Undisclosed
(52) 4-(4-Chlorophenylpiperazin-1-yl)methyl C27H24Cl2N3OS N/A A1AR allosteric enhancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.